PKM2-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

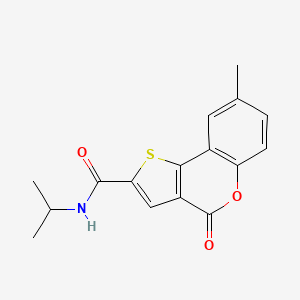

Molecular Formula |

C16H15NO3S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

8-methyl-4-oxo-N-propan-2-ylthieno[3,2-c]chromene-2-carboxamide |

InChI |

InChI=1S/C16H15NO3S/c1-8(2)17-15(18)13-7-11-14(21-13)10-6-9(3)4-5-12(10)20-16(11)19/h4-8H,1-3H3,(H,17,18) |

InChI Key |

GBGCQNCXQMNMQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C3=C2SC(=C3)C(=O)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PKM2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Pyruvate Kinase M2 (PKM2) inhibitors. PKM2 is a critical enzyme in the glycolytic pathway, and its unique regulatory properties in cancer cells have made it an attractive target for therapeutic intervention. This document details the molecular interactions, cellular consequences, and key experimental protocols used to characterize PKM2 inhibitors, with a focus on providing a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to PKM2 and its Role in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1][2] The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and proliferating cells, including a wide variety of cancer cells.[3][4] Unlike its constitutively active counterpart, PKM1, which is found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[5] This ability to exist in two different functional forms allows cancer cells to reprogram their metabolism to support rapid proliferation, a phenomenon known as the Warburg effect.

In its less active dimeric form, PKM2 slows down the glycolytic flux, leading to the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into various biosynthetic pathways, such as the pentose phosphate pathway (PPP) for nucleotide and NADPH synthesis, and pathways for the synthesis of amino acids and lipids, all of which are essential for building new biomass in rapidly dividing cells. Therefore, inhibiting PKM2 activity is a promising strategy to disrupt cancer cell metabolism and proliferation.

General Mechanism of Action of PKM2 Inhibitors

PKM2 inhibitors are small molecules designed to modulate the enzymatic activity of PKM2. Their primary mechanism of action is to stabilize the inactive dimeric form of the enzyme, thereby reducing the overall rate of glycolysis in cancer cells. By locking PKM2 in its low-activity state, these inhibitors effectively starve cancer cells of the necessary energy and biosynthetic precursors required for their rapid growth and survival. Some inhibitors may also function by directly competing with the substrate PEP at the active site.

The consequences of PKM2 inhibition in cancer cells are multifaceted and include:

-

Reduced Glycolytic Rate: A direct decrease in the conversion of PEP to pyruvate.

-

Induction of Apoptosis and Autophagy: Depletion of essential metabolites and energy can trigger programmed cell death pathways.

-

Suppression of the Warburg Effect: A shift away from aerobic glycolysis towards oxidative phosphorylation.

-

Inhibition of Cell Proliferation and Tumor Growth: By limiting the building blocks necessary for cell division.

Quantitative Data for a Representative PKM2 Inhibitor

To illustrate the quantitative aspects of PKM2 inhibition, we will use data for a well-characterized inhibitor, referred to in the literature as Compound 3K (also known as PKM2-IN-1).

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC₅₀ (PKM2) | 2.95 µM | Enzymatic Assay | |

| IC₅₀ (PKM1) | 16.71 µM | Enzymatic Assay | |

| IC₅₀ (PKLR) | 8.2 µM | Enzymatic Assay | |

| Cytotoxicity IC₅₀ (HCT116) | 0.18 µM | Cell Viability Assay | |

| Cytotoxicity IC₅₀ (HeLa) | 0.29 µM | Cell Viability Assay | |

| Cytotoxicity IC₅₀ (H1299) | 1.56 µM | Cell Viability Assay |

Key Signaling Pathways Affected by PKM2 Inhibition

The inhibition of PKM2 has significant downstream effects on cellular signaling pathways that are crucial for cancer cell survival and proliferation. One of the key pathways affected is the Akt/mTOR signaling pathway .

References

- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]

The Nexus of Cancer Metabolism: A Technical Guide to PKM2 Inhibition and the Reversal of the Warburg Effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a preference for aerobic glycolysis over oxidative phosphorylation. This metabolic reprogramming is pivotal for tumor growth and proliferation, making it a prime target for therapeutic intervention. At the heart of this phenomenon lies Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme that exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 predominates, leading to a bottleneck in glycolysis and the shunting of glycolytic intermediates into biosynthetic pathways essential for cell growth. This guide provides an in-depth technical overview of the role of PKM2 in the Warburg effect and explores the therapeutic potential of small molecule inhibitors, using a representative inhibitor, designated herein as PKM2-IN-5, to illustrate the principles of targeting this critical metabolic regulator. While specific data for a compound named "this compound" is not publicly available, this document synthesizes known data from analogous PKM2 inhibitors to provide a comprehensive and illustrative resource.

The Warburg Effect and the Central Role of PKM2

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, even in the presence of abundant oxygen.[1][2] This is in stark contrast to normal differentiated cells, which primarily rely on oxidative phosphorylation in the mitochondria to generate ATP.[3] This metabolic shift provides cancer cells with a growth advantage by supplying the necessary building blocks for rapid proliferation, such as nucleotides, lipids, and amino acids.[4]

Several signaling pathways, including the PI3K/Akt/mTOR and HIF-1α pathways, contribute to the establishment of the Warburg effect.[5] These pathways upregulate the expression of glucose transporters and glycolytic enzymes, facilitating the high rate of glucose uptake and metabolism observed in tumors.

Pyruvate kinase (PK) catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform of PK (PKM2) is preferentially expressed in cancer cells and is a critical regulator of the Warburg effect. Unlike the constitutively active M1 isoform found in most normal tissues, PKM2 can switch between a highly active tetrameric form and a less active dimeric form. In cancer cells, various factors, including post-translational modifications and interactions with oncoproteins, favor the dimeric state of PKM2. The reduced activity of dimeric PKM2 leads to the accumulation of glycolytic intermediates upstream of pyruvate, which are then diverted into anabolic pathways such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid and lipid production.

This compound: A Representative Small Molecule Inhibitor of PKM2

Small molecule inhibitors targeting PKM2 represent a promising strategy to counteract the Warburg effect and selectively target cancer cells. These inhibitors function by binding to PKM2 and stabilizing its inactive dimeric form, thereby further reducing its enzymatic activity. This leads to a metabolic crisis in cancer cells by exacerbating the bottleneck at the final step of glycolysis, ultimately inhibiting cell growth and proliferation.

While specific quantitative data for a compound with the designation "this compound" is not available in the public domain, the following tables summarize representative data from known small molecule inhibitors of PKM2 to illustrate their typical biochemical and cellular activities.

Table 1: Biochemical Potency of Representative PKM2 Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Selectivity vs. PKM1 | Reference |

| Compound A | PKM2 | LDH-coupled enzyme assay | 2.95 | N/A | ~5.7-fold | |

| Compound B | PKM2 | Fluorescence-based assay | 0.85 | N/A | Not specified | |

| Compound C | PKM2 | LDH-coupled enzyme assay | 10.0 | N/A | Selective |

N/A: Not Available

Table 2: Cellular Effects of Representative PKM2 Inhibitors

| Compound | Cell Line | Effect on Lactate Production | Effect on Glucose Uptake | Anti-proliferative IC50 (µM) | Reference |

| Compound A | HCT116, HeLa, H1299 | Not specified | Not specified | 0.18, 0.29, 1.56 | |

| Curcumin (PKM2 inhibitor) | Various | Decreased | Decreased | Varies | |

| Shikonin (PKM2 inhibitor) | Various | Decreased | Not specified | Varies |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PKM2 inhibitors and their effects on cancer cell metabolism.

PKM2 Enzyme Inhibition Assay (LDH-Coupled Method)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Fructose-1,6-bisphosphate (FBP) - allosteric activator

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

-

Test compound (e.g., this compound)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add the recombinant PKM2 enzyme to all wells except for the blank control.

-

Initiate the reaction by adding FBP to activate the enzyme (optional, depending on the assay design).

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a direct measure of the rate of aerobic glycolysis.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lactate Assay Kit (commercially available, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Collect the cell culture medium from each well.

-

Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions.

-

Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell proliferation.

-

Analyze the effect of the test compound on lactate production compared to the vehicle control.

Cellular Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the culture medium, often using a fluorescently labeled glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (e.g., this compound)

-

2-NBDG

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Seed cells in a multi-well plate and treat with the test compound for the desired duration.

-

Wash the cells with warm PBS.

-

Incubate the cells with a medium containing 2-NBDG for a short period (e.g., 30-60 minutes).

-

Wash the cells with cold PBS to remove extracellular 2-NBDG.

-

Lyse the cells or directly measure the fluorescence of the intracellular 2-NBDG using a flow cytometer or a fluorescence microplate reader.

-

Compare the fluorescence intensity of treated cells to that of control cells to determine the effect of the inhibitor on glucose uptake.

Cell Viability Assay (MTT or ATP-based)

This assay assesses the effect of the PKM2 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or an ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

-

Solubilization solution (for MTT assay)

-

96-well cell culture plate

-

Microplate reader (absorbance for MTT, luminescence for ATP-based)

Procedure (MTT Assay):

-

Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.

-

After the incubation period (e.g., 72 hours), add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding the complex signaling pathways and experimental workflows involved in studying PKM2 and the Warburg effect.

Caption: The Warburg Effect and PKM2 Regulation.

Caption: Mechanism of Action of a PKM2 Inhibitor.

References

- 1. news-medical.net [news-medical.net]

- 2. bosterbio.com [bosterbio.com]

- 3. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Warburg Effect | Cell Signaling Technology [cellsignal.com]

The Role of Pyruvate Kinase M2 (PKM2) Inhibitors in Cancer Cell Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific therapeutic agent designated "PKM2-IN-5" has been identified in publicly available scientific literature. This guide will therefore focus on the role of well-characterized small molecule inhibitors of Pyruvate Kinase M2 (PKM2) in the context of cancer cell metabolism, using illustrative examples from published research.

Introduction: PKM2 as a Key Regulator of Cancer Metabolism

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its isoform PKM1, which is constitutively active and found in most normal differentiated tissues, PKM2 is predominantly expressed in embryonic and cancer cells.[2][3] This isoform switching is a critical component of the metabolic reprogramming observed in cancer, often referred to as the Warburg effect, where cancer cells favor aerobic glycolysis even in the presence of sufficient oxygen.[4][5]

PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer. In cancer cells, the dimeric form is prevalent, which slows down the glycolytic rate. This seemingly counterintuitive step allows for the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways essential for rapid cell proliferation, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway. Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase or a transcriptional co-activator, further promoting tumorigenesis.

Given its central role in supporting the metabolic demands of cancer cells, PKM2 has emerged as a promising therapeutic target. Small molecule inhibitors targeting PKM2 aim to disrupt this metabolic adaptation, thereby impeding cancer cell growth and survival.

Mechanism of Action of PKM2 Inhibitors

PKM2 inhibitors function by targeting the enzymatic activity of PKM2, thereby disrupting the metabolic advantages it confers to cancer cells. These inhibitors can be broadly categorized based on their mechanism:

-

Direct Inhibition: These molecules bind to the enzyme and directly inhibit its catalytic activity. This leads to a further bottleneck at the final step of glycolysis, which can have several consequences:

-

Reduced Glycolytic Flux: By blocking the conversion of PEP to pyruvate, these inhibitors decrease the overall rate of glycolysis.

-

Altered Bioenergetics: The reduced production of pyruvate limits its entry into the TCA cycle for oxidative phosphorylation and also curtails lactate production.

-

Induction of Apoptosis: By starving cancer cells of the necessary energy and biosynthetic precursors, PKM2 inhibitors can induce programmed cell death.

-

-

Modulation of Oligomeric State: Some compounds may influence the equilibrium between the active tetrameric and inactive dimeric forms of PKM2. While activators promote the tetrameric state to force a high glycolytic rate and deplete anabolic precursors, inhibitors might stabilize the inactive dimer, further enhancing the accumulation of upstream metabolites to a potentially toxic level or interfering with its non-metabolic functions.

The inhibition of PKM2 is expected to decrease glycolysis and has been shown to increase cell death when growth factor signaling is lost.

Quantitative Data on PKM2 Inhibitors

The efficacy of PKM2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against the enzyme itself (biochemical assay) and against cancer cell proliferation (cell-based assay). Below are tables summarizing data for several reported PKM2 inhibitors.

Table 1: Biochemical IC50 Values of Selected PKM2 Inhibitors

| Compound | Type | Target | IC50 (µM) | Inhibition Type | Source |

| Shikonin | Natural Product | PKM2 | - | - | |

| Compound 3 | Thiazolidinedione | PKM2 | ~10-50 | - | |

| Silibinin | Natural Product | PKM2 | 0.91 | Competitive | |

| Curcumin | Natural Product | PKM2 | 1.12 | Non-competitive | |

| Resveratrol | Natural Product | PKM2 | 3.07 | Non-competitive | |

| Ellagic Acid | Natural Product | PKM2 | 4.20 | Competitive | |

| Compound 26 | Naphthoquinone | PKM2 | 2.95 | - | |

| Compound 30 | Heterocyclic | PKM2 | 0.85 | Non-competitive | |

| Compound 31 | Flavonoid | PKM2 | 1.16 | Competitive | |

| Compound 32 | Heterocyclic | PKM2 | 1.33 | Non-competitive |

Table 2: Anti-proliferative Activity (IC50) of Selected PKM2 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

| Ellagic Acid | MDA-MB-231 | Triple-Negative Breast Cancer | 20 | |

| Compound 26 | HeLa | Cervical Cancer | 2.95 ± 0.53 | |

| Compound 26 | HCT116 | Colon Cancer | 2.95 ± 0.53 | |

| Compound 26 | H1299 | Lung Cancer | 2.95 ± 0.53 |

Signaling Pathways and Experimental Workflows

PKM2 in Cancer Cell Metabolism

The following diagram illustrates the central role of PKM2 in cancer cell metabolism, highlighting the diversion of glycolytic intermediates into anabolic pathways.

Caption: PKM2's role in diverting glucose metabolites to anabolic pathways.

Experimental Workflow: Screening for PKM2 Inhibitors

This diagram outlines a typical workflow for identifying and characterizing small molecule inhibitors of PKM2.

Caption: Workflow for the discovery and validation of PKM2 inhibitors.

Detailed Experimental Protocols

PKM2 Activity Assay (LDH-Coupled)

This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

Test compounds (potential inhibitors)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, ADP, NADH, and LDH.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add the recombinant PKM2 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding PEP to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

The rate of NADH consumption is proportional to the PKM2 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot for PKM2 Expression

This technique is used to detect and quantify the amount of PKM2 protein in cell lysates.

Materials:

-

Cell lysates from treated and untreated cancer cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PKM2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-PKM2 antibody overnight at 4°C.

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of PKM2.

Glucose Uptake and Lactate Production Assays

These assays measure key metabolic consequences of PKM2 inhibition.

Materials:

-

Cancer cells treated with the PKM2 inhibitor or vehicle

-

Culture medium

-

Glucose assay kit

-

Lactate assay kit

-

Microplate reader

Procedure:

-

Culture cells in the presence of the test compound for a defined period.

-

Collect the culture medium at the beginning and end of the treatment period.

-

Measure the concentration of glucose and lactate in the collected medium using commercially available colorimetric or fluorescent assay kits, following the manufacturer's instructions.

-

Normalize the glucose consumption and lactate production rates to the cell number or total protein content.

-

Compare the metabolic rates between inhibitor-treated and control cells.

Conclusion

PKM2 is a critical regulator of cancer cell metabolism, and its inhibition represents a promising strategy for cancer therapy. By disrupting the metabolic reprogramming that fuels tumor growth, small molecule inhibitors of PKM2 can selectively target cancer cells. While the specific agent "this compound" remains unidentified, the principles and methodologies outlined in this guide provide a robust framework for the investigation and development of novel PKM2-targeted therapeutics. Further research into the selectivity and in vivo efficacy of these inhibitors will be crucial for their translation into clinical applications.

References

- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 2. PKM2 - Wikipedia [en.wikipedia.org]

- 3. PKM2 in carcinogenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PKM2 Inhibition in Glycolytic Studies: A Technical Guide to PKM2-IN-1 (Compound 3K)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Kinase M2 (PKM2) is a critical regulator of glycolysis and is preferentially expressed in cancer cells, making it a key target for therapeutic intervention and a valuable tool for studying cancer metabolism. This technical guide provides an in-depth overview of a potent and selective small molecule inhibitor of PKM2, referred to as PKM2-IN-1 (also known as Compound 3K). We will delve into its mechanism of action, provide a comprehensive summary of its inhibitory and cytotoxic activities, and present detailed experimental protocols for its application in in vitro and in vivo research. This guide is intended to equip researchers with the necessary information to effectively utilize PKM2-IN-1 as a tool to investigate the role of PKM2 in glycolysis and cancer biology.

Introduction to Pyruvate Kinase M2 (PKM2)

Pyruvate kinase is a key enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is accompanied by the production of ATP.[1][2] The M2 isoform of pyruvate kinase (PKM2) is of particular interest in cancer research as it is highly expressed in many tumor types.[3][4] Unlike the constitutively active M1 isoform found in most normal tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[5] This dynamic regulation allows cancer cells to divert glycolytic intermediates into anabolic pathways, thereby supporting rapid cell proliferation. The dimeric form of PKM2 has also been implicated in non-metabolic functions, including gene transcription regulation. The unique properties of PKM2 make it an attractive target for the development of cancer therapeutics and a valuable molecular probe for studying the intricacies of tumor metabolism.

PKM2-IN-1 (Compound 3K): A Potent and Selective Inhibitor

PKM2-IN-1 (also known as Compound 3K) is a novel naphthoquinone derivative that has been identified as a potent and selective inhibitor of PKM2. Its inhibitory action provides a powerful tool to probe the consequences of PKM2 inhibition on cellular metabolism and tumor growth.

Mechanism of Action

PKM2-IN-1 exerts its inhibitory effect by specifically targeting the enzymatic activity of PKM2. By blocking the conversion of PEP to pyruvate, it disrupts the normal glycolytic flux. This inhibition leads to a reduction in ATP and lactate production, key features of the Warburg effect observed in cancer cells. Furthermore, inhibition of PKM2 by Compound 3K has been shown to induce autophagic cell death in cancer cells by disrupting the glycolysis pathway and affecting the Akt/AMPK/mTOR signaling cascade.

Quantitative Data Summary

The following tables summarize the inhibitory activity of PKM2-IN-1 against pyruvate kinase isoforms and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of PKM2-IN-1 against Pyruvate Kinase Isoforms

| Isoform | IC50 (µM) |

| PKM2 | 2.95 |

| PKM1 | 16.71 |

| PKLR | 8.2 |

Table 2: Cytotoxic Activity of PKM2-IN-1 (Compound 3K) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | 0.18 |

| HeLa | Cervical Cancer | 0.29 |

| H1299 | Lung Cancer | 1.56 |

| SK-OV-3 | Ovarian Cancer | Not explicitly stated, but effective at 1, 2.5, and 5 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing PKM2-IN-1 to study glycolysis and its effects on cancer cells.

In Vitro PKM2 Inhibition Assay (LDH-Coupled Assay)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.

Materials:

-

Recombinant human PKM2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH)

-

Nicotinamide adenine dinucleotide (NADH)

-

PKM2-IN-1 (Compound 3K) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP (e.g., 200 µM), ADP (e.g., 200 µM), NADH (e.g., 200 µM), and LDH (e.g., 200 U/mL).

-

Add varying concentrations of PKM2-IN-1 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add recombinant PKM2 to the wells.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Immediately measure the absorbance at 340 nm and monitor the decrease in absorbance over time (e.g., for 20 minutes) using a microplate reader.

-

Calculate the rate of NADH consumption to determine PKM2 activity.

-

Plot the percentage of inhibition against the concentration of PKM2-IN-1 to determine the IC50 value.

Cellular Viability Assay (MTS Assay)

This assay determines the effect of PKM2-IN-1 on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa, H1299)

-

Complete cell culture medium

-

PKM2-IN-1 (Compound 3K) dissolved in DMSO

-

MTS reagent

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of PKM2-IN-1 or DMSO for 48 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 3 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot cell viability against the concentration of PKM2-IN-1 to determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of PKM2-IN-1 in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line (e.g., SK-OV-3)

-

PKM2-IN-1 (Compound 3K) formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., ~60 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer PKM2-IN-1 (e.g., 5 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., every other day).

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

Signaling Pathway of PKM2 in Glycolysis

Caption: Role of PKM2 in glycolysis and its inhibition by PKM2-IN-1.

Experimental Workflow for In Vitro PKM2 Inhibition Assay

Caption: Workflow for the in vitro LDH-coupled PKM2 inhibition assay.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for the in vivo mouse xenograft study.

Conclusion

PKM2-IN-1 (Compound 3K) is a valuable chemical tool for researchers studying the role of PKM2 in glycolysis and cancer metabolism. Its potency and selectivity allow for the specific interrogation of PKM2 function in a variety of experimental systems. The protocols and data presented in this guide provide a solid foundation for the design and execution of experiments aimed at further elucidating the complex roles of PKM2 in health and disease. As our understanding of cancer metabolism continues to evolve, the use of specific inhibitors like PKM2-IN-1 will be instrumental in the development of novel therapeutic strategies targeting the metabolic vulnerabilities of cancer cells.

References

- 1. PKM2 Activity Assay [bio-protocol.org]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

The Impact of Pyruvate Kinase M2 Modulation on the Tumor Microenvironment: A Technical Overview

Disclaimer: No specific information was found for a compound designated "PKM2-IN-5." This document provides a comprehensive overview of the effects of modulating Pyruvate Kinase M2 (PKM2) in the tumor microenvironment based on existing research on known PKM2 inhibitors and activators.

Introduction

Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, has emerged as a critical regulator of the tumor microenvironment (TME).[1][2][3] Unlike other isoforms of pyruvate kinase, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[4][5] This unique characteristic allows cancer cells to reprogram their metabolism, a phenomenon known as the Warburg effect, where they favor aerobic glycolysis even in the presence of sufficient oxygen. This metabolic shift not only provides the necessary building blocks for rapid cell proliferation but also profoundly influences the immune landscape within the TME. This technical guide will delve into the multifaceted role of PKM2 in the TME, the effects of its modulation by inhibitors and activators, and the experimental approaches used to study these interactions.

The Dual Role of PKM2 in the Tumor Microenvironment

PKM2's influence on the TME is twofold: it directly regulates cancer cell metabolism and proliferation, and it modulates the function of various immune cells, contributing to an immunosuppressive environment.

Metabolic Reprogramming and Tumor Growth

In its dimeric form, PKM2 has low pyruvate kinase activity, leading to the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce nucleotides, lipids, and amino acids essential for cancer cell growth. The dimeric form can also translocate to the nucleus and act as a protein kinase, further promoting cell proliferation.

Immune Evasion and Suppression

PKM2 plays a significant role in creating an immunosuppressive TME through various mechanisms:

-

Macrophage Polarization: Extracellular PKM2 (EcPKM2) can promote the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype, which is associated with tumor promotion and immune suppression.

-

T-Cell Function: PKM2 can decrease the number and activity of cytotoxic CD8+ T cells, which are crucial for killing cancer cells.

-

Myeloid-Derived Suppressor Cells (MDSCs): PKM2 promotes the production of cytokines by tumor cells, which in turn recruits MDSCs to the TME. These MDSCs suppress T-cell activity, further contributing to immune evasion.

-

Immune Checkpoint Regulation: PKM2 can modulate the expression of the immune checkpoint ligand PD-L1 on both cancer cells and M2 macrophages, contributing to T-cell exhaustion.

The Effect of PKM2 Modulators on the Tumor Microenvironment

Targeting PKM2 with small molecule inhibitors or activators presents a promising therapeutic strategy to reverse its pro-tumorigenic effects.

PKM2 Inhibitors

PKM2 inhibitors aim to block the enzymatic or non-enzymatic functions of PKM2. By doing so, they can disrupt cancer cell metabolism and potentially reverse the immunosuppressive TME.

PKM2 Activators

PKM2 activators, on the other hand, stabilize the active tetrameric form of the enzyme. This increases pyruvate kinase activity, forcing cancer cells to shift from anabolic metabolism towards oxidative phosphorylation, thereby reducing the production of lactate and other metabolites that contribute to the acidic and immunosuppressive TME.

Quantitative Data on PKM2 Modulation

While specific data for "this compound" is unavailable, the following table summarizes the general quantitative effects observed with known PKM2 modulators.

| Modulator Type | Parameter | Effect | Cell/Model System | Reference |

| PKM2 Activator | AC50 | As low as 20 nM | Multiple cancer cell lines | |

| Tumor Growth Inhibition | >50% | HT29 colorectal cancer xenograft | ||

| Lactate Levels | Decreased | Cancer cells | ||

| PKM2 Inhibitor | Cell Proliferation | Reduced | Various cancer cell lines |

Key Experimental Protocols

The study of PKM2 and its modulators involves a range of biochemical and cell-based assays.

PKM2 Activity Assay

This assay measures the enzymatic activity of PKM2. A common method is the lactate dehydrogenase (LDH)-coupled assay.

Principle: The pyruvate produced by PKM2 is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.

Protocol:

-

Prepare a reaction mixture containing triethanolamine buffer, MgCl2, KCl, ADP, PEP, NADH, and LDH.

-

Add the cell lysate or purified PKM2 enzyme to the reaction mixture.

-

If testing an inhibitor or activator, pre-incubate the enzyme with the compound.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

Western Blotting for PKM2 Expression and Oligomeric State

This technique is used to determine the expression levels of PKM2 and its oligomeric state (dimer vs. tetramer).

Protocol:

-

Lyse cells in a suitable buffer and quantify protein concentration.

-

Separate proteins by size using SDS-PAGE. For oligomeric state analysis, a non-denaturing gel electrophoresis can be used.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PKM2.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

Cell Viability and Proliferation Assays

These assays assess the effect of PKM2 modulators on cancer cell growth.

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PKM2 modulator for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving PKM2 and a typical experimental workflow for evaluating PKM2 modulators.

Caption: PKM2 signaling in the tumor microenvironment.

Caption: Workflow for evaluating PKM2 modulators.

Conclusion

PKM2 is a multifaceted protein that plays a pivotal role in shaping the tumor microenvironment. Its dual function in regulating both cancer cell metabolism and immune responses makes it an attractive target for cancer therapy. While specific information on "this compound" remains elusive, the broader understanding of PKM2 inhibitors and activators provides a strong rationale for the continued development of therapeutic strategies aimed at modulating this critical enzyme. Future research will likely focus on developing more specific and potent PKM2 modulators and exploring their efficacy in combination with other cancer therapies, such as immunotherapy.

References

- 1. [PDF] Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment | Semantic Scholar [semanticscholar.org]

- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 5. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

PKM2-IN-5: A Technical Overview of its Influence on Anabolic Processes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "PKM2-IN-5" is not extensively documented in the public domain. This guide will focus on the well-characterized Pyruvate Kinase M2 (PKM2) inhibitor, Shikonin , as a representative molecule to illustrate the impact of PKM2 inhibition on anabolic processes. The principles and effects described herein are expected to be broadly applicable to potent and specific inhibitors of PKM2.

Introduction to PKM2 and its Role in Anabolic Metabolism

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. In proliferating cells, including cancer cells, PKM2 is predominantly found in a less active dimeric form. This enzymatic "bottleneck" leads to the accumulation of upstream glycolytic intermediates, which are then shunted into various anabolic pathways essential for cell growth and proliferation. These pathways include the Pentose Phosphate Pathway (PPP) for nucleotide and NADPH synthesis, the serine synthesis pathway for amino acid and glutathione production, and pathways for lipid and phospholipid synthesis. Therefore, targeting PKM2 with inhibitors presents a strategic approach to disrupt these anabolic processes and curb cell proliferation.

Mechanism of Action of PKM2 Inhibitors: The Case of Shikonin

Shikonin and its analogs are potent and specific inhibitors of PKM2.[1] They function by directly targeting the enzyme, leading to a reduction in its catalytic activity.[1][2] This inhibition of PKM2 activity blocks the conversion of PEP to pyruvate, leading to a decrease in the overall glycolytic rate, as evidenced by reduced glucose consumption and lactate production in treated cells.[1][3] The primary consequence of this inhibition is the disruption of the metabolic reprogramming that is characteristic of many cancer cells, forcing a shift away from anabolic metabolism.

Impact of PKM2 Inhibition on Anabolic Processes

Inhibition of PKM2 by compounds like shikonin has a profound impact on several key anabolic pathways:

-

Lipid Metabolism: Shikonin has been shown to inhibit fat accumulation and reduce triglyceride levels. It achieves this by down-regulating the expression of key transcription factors and enzymes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c), Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), and CCAAT/Enhancer-Binding Protein alpha (C/EBPα). This leads to a subsequent decrease in the expression of lipid metabolizing enzymes like Fatty Acid Binding Protein 4 (FABP4) and Lipoprotein Lipase (LPL).

-

Glucose Metabolism and Precursor Supply for Anabolism: By inhibiting PKM2, shikonin directly reduces the flux through the latter stages of glycolysis. This leads to a measurable decrease in glucose consumption and the production of lactate. Furthermore, treatment with shikonin has been demonstrated to decrease the intracellular levels of key metabolic intermediates and cofactors that are vital for anabolic synthesis, including Glucose-6-Phosphate (G6P), ATP, and the NADPH/NADP+ ratio. The reduction in NADPH is particularly significant as it is a critical reducing equivalent for the biosynthesis of nucleotides and fatty acids.

Quantitative Data on the Effects of Shikonin

The following tables summarize the quantitative effects of shikonin on various cellular processes as reported in the literature.

Table 1: Effect of Shikonin on Lipid Metabolism in 3T3-L1 Adipocytes

| Parameter | Concentration | Effect | Reference |

| Triglyceride Accumulation (IC50) | 1.1 µM | 50% inhibition | |

| Lipid Droplet Formation | 0.5 µM | 25.2% decrease | |

| 1 µM | 67.2% decrease | ||

| 2 µM | 76.4% decrease |

Table 2: Effect of Shikonin on Glycolysis and Related Metabolites in Esophageal Squamous Carcinoma Cells (Eca109)

| Parameter | Concentration | Duration | Effect | Reference |

| Glucose Consumption | 20 µM | 24 h | Decrease | |

| Extracellular Lactate Production | 20 µM | 24 h | Decrease | |

| Intracellular Lactate Production | 20 µM | 24 h | Decrease | |

| Pyruvate Kinase (PK) Activity | 20 µM | 24 h | Decrease | |

| Glucose 6-Phosphate (G6P) | 20 µM | 24 h | Decrease | |

| ATP | 20 µM | 24 h | Decrease | |

| NADPH/NADP+ Ratio | 20 µM | 24 h | Decrease |

Table 3: Cytotoxic Effects of Shikonin on Cancer Cell Lines

| Cell Line Type | IC50 Range (24h) | Reference |

| Various Cancer Cell Lines | < 10 µM | |

| Leukemia Cell Lines | < 1 µM |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the impact of PKM2 inhibitors on anabolic processes. Below are outlines of key methodologies.

5.1. Lipid Accumulation Assay (Oil Red O Staining)

-

Cell Culture: Plate 3T3-L1 preadipocytes and induce differentiation into adipocytes.

-

Treatment: Treat the differentiated adipocytes with varying concentrations of the PKM2 inhibitor (e.g., shikonin at 0.5, 1, and 2 µM) for a specified duration.

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin.

-

Staining: Stain the intracellular lipid droplets with Oil Red O solution.

-

Quantification: Elute the stain from the cells and measure the absorbance using a spectrophotometer to quantify the lipid content. Visualize the stained lipid droplets using microscopy.

5.2. Glucose Consumption and Lactate Production Assays

-

Cell Culture and Treatment: Culture cancer cells (e.g., Eca109) and treat with the PKM2 inhibitor (e.g., 20 µM shikonin) for 24 hours.

-

Sample Collection: Collect the cell culture medium at the beginning and end of the treatment period.

-

Glucose Measurement: Measure the glucose concentration in the collected media using a commercially available glucose oxidase-based assay kit. The difference in glucose concentration represents the glucose consumption by the cells.

-

Lactate Measurement: Measure the lactate concentration in the collected media using a lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal.

5.3. Measurement of Intracellular Metabolites and Cofactors

-

Cell Culture and Treatment: Culture cells and treat with the PKM2 inhibitor as described above.

-

Metabolite Extraction: After treatment, rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent (e.g., ice-cold methanol/water mixture).

-

Analysis: Analyze the levels of specific metabolites (e.g., G6P, ATP, NADPH, NADP+) in the cell extracts using targeted metabolomics approaches, typically involving Liquid Chromatography-Mass Spectrometry (LC-MS) or commercially available assay kits.

5.4. Western Blotting for Protein Expression

-

Cell Lysis: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p-PKM2, p-STAT3, GLUT1, HK2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PKM2 inhibition and a typical experimental workflow for evaluating a PKM2 inhibitor.

Caption: Impact of a PKM2 inhibitor on glycolytic flux and anabolic pathways.

Caption: A typical experimental workflow for evaluating a PKM2 inhibitor.

Caption: Shikonin suppresses the PKM2/STAT3 signaling pathway.

References

- 1. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Link Between Pyruvate Kinase M2 (PKM2) Inhibition and Apoptosis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "PKM2-IN-5" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the well-documented link between the inhibition of Pyruvate Kinase M2 (PKM2) in general and the induction of apoptosis, drawing upon data from studies involving PKM2 knockdown and various known PKM2 modulators.

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which contributes to the Warburg effect by shunting glucose metabolites into biosynthetic pathways necessary for rapid cell proliferation.[1][2] Beyond its metabolic role, PKM2 is increasingly recognized as a critical regulator of apoptosis, or programmed cell death.[3][4] Inhibition of PKM2 has emerged as a promising therapeutic strategy to selectively induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms linking PKM2 inhibition to apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Signaling Pathways Linking PKM2 to Apoptosis

PKM2 influences apoptosis through multiple signaling pathways, acting both in the cytoplasm and the nucleus. Its inhibition can disrupt these anti-apoptotic functions, tipping the cellular balance towards cell death.

Mitochondrial Regulation of Apoptosis by PKM2

Under conditions of oxidative stress, PKM2 can translocate to the mitochondria. In this subcellular compartment, it plays a direct role in inhibiting apoptosis.

-

Stabilization of Bcl-2: Mitochondrial PKM2 interacts with and phosphorylates the anti-apoptotic protein Bcl-2 at threonine 69. This phosphorylation event prevents the ubiquitination and subsequent degradation of Bcl-2, thereby promoting cell survival. Inhibition of PKM2 would be expected to decrease Bcl-2 stability, leading to an increase in mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.

Caption: Mitochondrial PKM2-mediated inhibition of apoptosis.

Regulation of Apoptosis via the Hippo Pathway

Studies have shown that silencing PKM2 can modulate the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.

-

Activation of LATS1 and Phosphorylation of YAP: PKM2 knockdown leads to an increased expression of the tumor suppressor Large Tumor Suppressor Kinase 1 (LATS1). Activated LATS1 then phosphorylates Yes-associated protein (YAP), a transcriptional co-activator. Phosphorylated YAP is sequestered in the cytoplasm and cannot enter the nucleus to promote the transcription of anti-apoptotic genes like Bcl-2. This ultimately leads to an increase in the pro-apoptotic protein Bax and subsequent apoptosis.

Caption: PKM2 regulation of apoptosis via the Hippo pathway.

JNK1-Mediated Apoptosis

The c-Jun N-terminal kinase 1 (JNK1) pathway is a key mediator of cellular stress responses, including apoptosis.

-

JNK1 Phosphorylation of PKM2: JNK1 can directly phosphorylate PKM2, leading to an increase in its pyruvate kinase activity. This enhanced enzymatic activity shifts glucose metabolism away from anabolic pathways and reduces the production of antioxidants like NADPH. The resulting accumulation of reactive oxygen species (ROS) can trigger apoptosis. Therefore, compounds that modulate the JNK1-PKM2 axis could potentially induce apoptosis in cancer cells.

Caption: JNK1-PKM2 signaling axis leading to apoptosis.

Quantitative Data on PKM2 Inhibition and Apoptosis

The following table summarizes quantitative data from studies where PKM2 was inhibited, primarily through RNA interference (siRNA or shRNA), leading to apoptosis in various cancer cell lines.

| Cell Line | Method of PKM2 Inhibition | Apoptotic Effect | Reference |

| Oral Tongue Squamous Carcinoma (SCC-9 and H357) | siRNA | Significant increase in apoptotic rate (flow cytometry) | |

| Human Alveolar Adenocarcinoma (A549) | shRNA | Increased apoptosis (flow cytometry), increased caspase 3/7 activity | |

| Prostate Cancer (LNCaP) | Compound 3h (PKM2 inhibitor) | Induction of apoptosis and autophagy |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the link between PKM2 inhibition and apoptosis.

Apoptosis Assay by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining

This is a widely used method to detect and quantify apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells per well in a 6-well plate. Treat cells with the PKM2 inhibitor at various concentrations for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Caption: Experimental workflow for apoptosis analysis.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Procedure:

-

Protein Extraction: After treatment with a PKM2 inhibitor, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, PKM2, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

Pyruvate Kinase M2 is a multifaceted protein that not only plays a crucial role in cancer cell metabolism but also acts as a significant regulator of apoptosis. The inhibition of PKM2 represents a compelling strategy for cancer therapy by disrupting its anti-apoptotic functions through various signaling pathways, including the mitochondrial and Hippo pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of novel PKM2 inhibitors. Further exploration in this area holds the promise of developing targeted therapies that can selectively induce apoptosis in cancer cells, thereby improving patient outcomes.

References

- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mitochondrial PKM2 regulates oxidative stress-induced apoptosis by stabilizing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PKM2-IN-5 in Regulating Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, particularly in cancer cells, where it plays a dual role in both glycolysis and the regulation of gene transcription. Its ability to switch between a highly active tetrameric state and a less active dimeric state is crucial for its function. The dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, influencing the expression of genes involved in cell proliferation, survival, and metabolic reprogramming. Small molecule modulators of PKM2's oligomeric state are therefore of significant interest in cancer therapy. This technical guide focuses on the role of PKM2-IN-5, a potent activator of PKM2, in regulating gene transcription. While specific data on this compound is emerging, this document synthesizes the known mechanisms of PKM2-dependent gene regulation and the effects of PKM2 activators to provide a comprehensive overview of its potential therapeutic implications.

Introduction to PKM2 and its Role in Gene Transcription

Pyruvate Kinase M2 (PKM2) is one of the four isoforms of the pyruvate kinase enzyme, which catalyzes the final rate-limiting step of glycolysis.[1] In cancer cells, PKM2 is predominantly expressed and exists in a dynamic equilibrium between a tetrameric and a dimeric form.[2][3] The less active dimeric PKM2 allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, a phenomenon known as the Warburg effect.[3][4]

Beyond its metabolic function, dimeric PKM2 can translocate to the nucleus, where it directly participates in the regulation of gene transcription. This non-metabolic role is critical for tumor progression. In the nucleus, PKM2 can act as a protein kinase, phosphorylating transcription factors and histones, and as a co-activator for various transcription factors, thereby modulating the expression of their target genes.

This compound: A Potent Activator of PKM2

This compound, also referred to as PKM2 activator 5 or compound 8, is a small molecule activator of PKM2. Its primary mode of action is to promote the formation of the enzymatically active tetrameric form of PKM2. By stabilizing the tetramer, this compound is expected to inhibit the non-metabolic nuclear functions of the dimeric form, including its role in gene transcription.

Quantitative Data for this compound

The available quantitative data for this compound is currently limited. The primary reported value is its half-maximal activation concentration (AC50), which indicates its potency as a PKM2 activator.

| Compound | Target | AC50 (µM) |

| This compound (PKM2 activator 5) | PKM2 | 0.316 |

Mechanism of PKM2-Mediated Gene Transcription Regulation

Nuclear PKM2 regulates gene transcription through several key mechanisms:

-

Protein Kinase Activity: Dimeric PKM2 can phosphorylate various proteins in the nucleus, using phosphoenolpyruvate (PEP) as a phosphate donor. This kinase activity can directly activate or modulate the function of transcription factors and chromatin-modifying enzymes.

-

Transcriptional Co-activation: PKM2 can interact with and enhance the activity of several key transcription factors, including Hypoxia-Inducible Factor 1α (HIF-1α), Signal Transducer and Activator of Transcription 3 (STAT3), and β-catenin.

Key Signaling Pathways Influenced by Nuclear PKM2

The transcriptional regulatory functions of PKM2 are integrated with major cancer-related signaling pathways.

The Impact of this compound on Gene Transcription

By stabilizing the tetrameric form of PKM2 in the cytoplasm, this compound is hypothesized to prevent the nuclear translocation of dimeric PKM2. This sequestration of PKM2 in the cytoplasm would effectively inhibit its transcriptional regulatory functions.

Expected Downstream Effects of this compound

-

Reduced STAT3 Phosphorylation: Inhibition of nuclear PKM2 would lead to decreased phosphorylation of STAT3 at Y705, thereby downregulating the transcription of STAT3 target genes like MEK5.

-

Suppression of HIF-1α Activity: By preventing PKM2 from acting as a co-activator for HIF-1α, this compound would likely reduce the expression of glycolytic genes under hypoxic conditions.

-

Inhibition of β-catenin Signaling: The co-activation of β-catenin by nuclear PKM2 is important for the expression of proliferation-related genes. This compound would be expected to suppress this pathway.

Experimental Protocols

PKM2 Activity Assay

This assay measures the pyruvate kinase activity of PKM2 in the presence of activators.

-

Cell Lysis: Culture cancer cells to 80-90% confluency. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Kinase Assay: In a 96-well plate, add cell lysate, assay buffer, phosphoenolpyruvate (PEP), and ADP.

-

Activator Addition: Add varying concentrations of this compound or a vehicle control.

-

Coupled Enzyme Reaction: Add lactate dehydrogenase (LDH) and NADH. The conversion of pyruvate to lactate by LDH oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.

-

Data Analysis: Measure the change in absorbance over time to determine the reaction rate. Plot the reaction rate against the concentration of this compound to determine the AC50.

Nuclear and Cytoplasmic Fractionation

This protocol separates nuclear and cytoplasmic proteins to assess the subcellular localization of PKM2.

-

Cell Harvesting: Treat cells with this compound or vehicle control. Harvest the cells by scraping or trypsinization.

-

Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer and incubate on ice. Homogenize the cells and centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Extraction: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation. Centrifuge to pellet the nuclear debris. The supernatant is the nuclear fraction.

-

Western Blot Analysis: Analyze the protein concentration of both fractions and perform western blotting using antibodies against PKM2 and subcellular markers (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus).

Quantitative Real-Time PCR (qRT-PCR)

This method quantifies the mRNA levels of PKM2 target genes.

-

RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

PCR Amplification: Perform real-time PCR using gene-specific primers for target genes (e.g., MEK5, GLUT1, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if PKM2 or a transcription factor is bound to a specific gene promoter.

-

Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., STAT3, HIF-1α). Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.

-

qPCR Analysis: Quantify the amount of a specific promoter region in the purified DNA using qPCR with primers flanking the transcription factor binding site.

Conclusion and Future Directions

This compound, as a potent activator of PKM2, holds promise as a therapeutic agent by targeting the metabolic and non-metabolic functions of PKM2 in cancer. By locking PKM2 in its active tetrameric form, this compound is expected to reverse the Warburg effect and, critically, inhibit the nuclear functions of PKM2 that drive pro-oncogenic gene expression. Further research is necessary to fully elucidate the specific effects of this compound on the various signaling pathways regulated by nuclear PKM2 and to validate its efficacy in preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PKM2 modulators in the context of cancer therapy.

References

Methodological & Application

Application Notes and Protocols for PKM2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It plays a crucial role in regulating cell metabolism to support tumor growth and proliferation. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are diverted into biosynthetic pathways essential for cell growth. This metabolic reprogramming, known as the Warburg effect, makes PKM2 an attractive target for cancer therapy. PKM2-IN-5 (also known as Compound G1) is a small molecule inhibitor of PKM2. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and its effects on cellular processes.

Data Presentation

A summary of the inhibitory activity of this compound against its target is presented below.

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | PKM2 | >70[1] | Biochemical Assay |

Signaling Pathway

PKM2 is a central regulator of cancer cell metabolism and is involved in multiple signaling pathways that promote tumor progression. Inhibition of PKM2 can disrupt these pathways, leading to reduced cell proliferation and survival. The diagram below illustrates a simplified signaling pathway involving PKM2 and the potential impact of an inhibitor like this compound.

References

Application Notes and Protocols for PKM2 Inhibitor Cell-Based Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Pyruvate Kinase M2 (PKM2) inhibitors in cell-based assays. The following protocols are generalized for a typical PKM2 inhibitor, exemplified by compounds described in public literature, and can be adapted for specific inhibitors such as PKM2-IN-5.

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2][3] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which contributes to the Warburg effect by shunting glucose metabolites into anabolic pathways necessary for rapid cell proliferation.[4][5] This metabolic reprogramming makes PKM2 an attractive therapeutic target in oncology. PKM2 inhibitors aim to disrupt this metabolic advantage, thereby sensitizing cancer cells to chemotherapy and inhibiting tumor growth.

These notes provide detailed protocols for assessing the cellular effects of PKM2 inhibitors, focusing on cell viability and the modulation of PKM2-related signaling pathways.

Mechanism of Action and Signaling Pathways

PKM2 activity is intricately regulated by various signaling pathways and post-translational modifications. The enzyme can switch between a highly active tetrameric state and a less active dimeric state. Several upstream signaling pathways, including PI3K/AKT/mTOR and EGFR, regulate PKM2 expression and activity. In its dimeric form, PKM2 can translocate to the nucleus and act as a protein kinase, influencing gene transcription related to cell proliferation and survival.

Diagram: Simplified PKM2 Signaling Pathway

Caption: Simplified overview of the PKM2 signaling pathway and the action of a PKM2 inhibitor.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of a PKM2 inhibitor on the viability of cancer cell lines.

Materials:

-

Cancer cell lines known to express high levels of PKM2 (e.g., HCT116, HeLa, H1299).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

PKM2 inhibitor (e.g., this compound), dissolved in DMSO.

-

96-well cell culture plates.

-

MTS or MTT reagent.

-

Microplate reader.

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate for 12-24 hours to allow for cell attachment.

-

Prepare serial dilutions of the PKM2 inhibitor in complete culture medium. A common concentration range to test is 0.01 µM to 100 µM.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or follow the manufacturer's instructions for MTT.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Diagram: Cell Viability Assay Workflow

Caption: Step-by-step workflow for a cell viability assay using a PKM2 inhibitor.

PKM2 Kinase Activity Assay (In-Cell)

This protocol measures the direct inhibitory effect on PKM2 enzymatic activity within the cell.

Materials:

-

Cancer cell line of interest.

-